2-(methylamino)isonicotinic acid hydrochloride hydrate
Overview
Description
2-(Methylamino)isonicotinic acid hydrochloride hydrate is a chemical compound with the molecular formula C7H8N2O2 · HCl · H2O. . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-(Methylamino)isonicotinic acid hydrochloride hydrate are currently unknown . The compound is structurally similar to isoniazid, a well-known antibiotic used to treat mycobacterial infections . .
Mode of Action
Isoniazid, a structurally related compound, is known to be a prodrug that must be activated by bacterial catalase
Biochemical Pathways
Given its structural similarity to isoniazid, it may potentially affect similar pathways, such as the mycolic acid synthesis pathway in mycobacteria . .
Preparation Methods
The synthesis of 2-(Methylamino)isonicotinic acid hydrochloride hydrate involves several steps. One common method includes the reaction of isonicotinic acid with methylamine under controlled conditions. The reaction typically takes place in an organic solvent such as methanol or ethanol . The product is then purified and crystallized to obtain the final compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Methylamino)isonicotinic acid hydrochloride hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in condensation reactions to form hydrazones and Schiff bases . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . Additionally, it is used in the development of new pharmaceuticals and as a reagent in various biochemical assays .
Comparison with Similar Compounds
2-(Methylamino)isonicotinic acid hydrochloride hydrate is similar to other isonicotinic acid derivatives, such as isoniazid and nicotinic acid . it has unique properties that make it distinct. For example, its methylamino group provides different reactivity and biological activity compared to other derivatives . Similar compounds include isoniazid, nicotinic acid, and other pyridine carboxylic acid derivatives .
Properties
IUPAC Name |
2-(methylamino)pyridine-4-carboxylic acid;hydrate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH.H2O/c1-8-6-4-5(7(10)11)2-3-9-6;;/h2-4H,1H3,(H,8,9)(H,10,11);1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQVSSFGODQGOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)C(=O)O.O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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